N,N-Dimethylbutyramide
Overview
Description
N,N-Dimethylbutyramide is not directly discussed in the provided papers; however, related compounds and methodologies can provide insight into its characteristics. The papers focus on various N-substituted amides and their synthesis, structure, and interactions. For instance, N,N-dimethylformamide (DMF) is a common solvent and reagent in the synthesis of heterocycles and is structurally similar to N,N-dimethylbutyramide, differing only by the length of the carbon chain .
Synthesis Analysis
The synthesis of N,N-dimethylbutyramide could potentially be inferred from the methodologies described for related compounds. DMF has been used as a carbon synthon for the synthesis of N-heterocycles, indicating that similar strategies could be employed for synthesizing N,N-d
Scientific Research Applications
Topical Formulation Development
N,N-Dimethylbutyramide derivatives, such as Dexpanthenol, have been researched for their ability to regenerate epidermal cells. This has led to their use in the treatment of patholytic ileus and postoperative distention. Studies have explored the development of gels and drops containing Dexpanthenol, examining their physical characteristics, microbiological sterility, and anti-inflammatory activity. Such research underscores the potential of N,N-Dimethylbutyramide derivatives in dermatological applications (Stozkowska & Piekos̀, 2004).
Nuclear Fuel Reprocessing
Research on N,N-dialkylamides, which include compounds like N,N-di-(2-ethylhexyl)-3,3-dimethylbutyramide (DEHDMBA), has focused on their application as extractants in nuclear fuel reprocessing. Studies have investigated the thermal behavior of these extractants at low temperatures, revealing complex degradation processes influenced significantly by oxygen levels (Dagnac, Guillot, & Cloirec, 1996).
Nitrification Inhibition in Agriculture
The compound 3,4-Dimethylpyrazole phosphate (DMPP), related to N,N-Dimethylbutyramide, has been identified as a new nitrification inhibitor with significant potential in agriculture and horticulture. This inhibitor can reduce nitrate leaching and potentially decrease nitrous oxide emissions without affecting methane oxidation in the soil. Its application in fertilizers could improve crop yields, offering a means to reduce fertilizer usage, lower the number of nitrogen application rounds, and achieve higher yields with current fertilizer nitrogen rates (Zerulla et al., 2001).
Synthesis of Imidazolinone Herbicides
N,N-Dimethylbutyramide derivatives play a role in the enzymatic synthesis of herbicides. For instance, 2-amino-2,3-dimethylbutyramide, an intermediate in the production of imidazolinone herbicides, has been synthesized enzymatically from related nitriles. This process involves strains like Rhodococcus boritolerans, indicating the biotechnological potential of N,N-Dimethylbutyramide derivatives in herbicide production (Lin et al., 2011).
Environmental Impact Assessment
Studies have also focused on the environmental behavior of compounds like bromobutide, a derivative of N,N-Dimethylbutyramide, in agricultural settings. Investigations into the degradation and runoff of bromobutide in paddy fields are crucial for understanding its environmental impact and guiding safe agricultural practices (Morohashi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-5-6(8)7(2)3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJUZNJJLALGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061081 | |
Record name | Butanamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylbutyramide | |
CAS RN |
760-79-2 | |
Record name | N,N-Dimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylbutyramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.